3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol
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Overview
Description
3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol is a heterocyclic compound with a unique structure that includes both imidazole and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol typically involves the nitration of a precursor compound. One reported method involves the nitration of chiral des-nitro imidazooxazine alcohol in the presence of trifluoroacetic or acetic anhydride . The reaction conditions are carefully controlled to ensure the correct placement of the nitro group on the imidazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its biological activity, particularly its potential as an antitubercular agent.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol involves its interaction with specific molecular targets. In the context of its antitubercular activity, the compound is believed to target the nitroreductase enzymes in Mycobacterium tuberculosis . This interaction leads to the generation of reactive nitrogen species, which can damage bacterial DNA and other cellular components, ultimately leading to the death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: Similar structure with a methyl group at the 2-position.
Pretomanid: Another nitroimidazole compound with significant antitubercular activity.
Uniqueness
3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an antitubercular agent make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C7H9N3O3 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol |
InChI |
InChI=1S/C7H9N3O3/c11-5-1-2-6-8-3-7(10(12)13)9(6)4-5/h3,5,11H,1-2,4H2 |
InChI Key |
JEVAXXKJSULOMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC=C(N2CC1O)[N+](=O)[O-] |
Origin of Product |
United States |
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